N-(氧杂-3-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

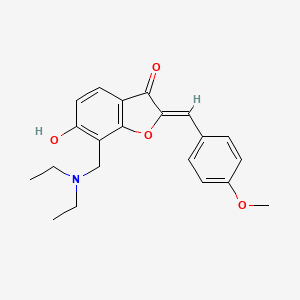

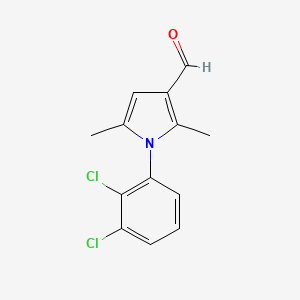

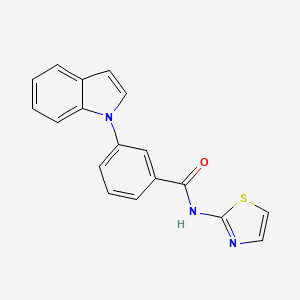

“N-(oxan-3-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds . Another study reported the synthesis of N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .科学研究应用

高性能能量材料

与 N-(氧杂-3-基)呋喃-2-甲酰胺相关的化合物的一个应用是高性能能量材料的开发。Zhang 和 Shreeve(2014 年)对 3,3'-二硝基氨基-4,4'-叠氮氧呋喃及其衍生物进行的研究,涉及多种 N-O 构建模块的组装,突出了它们作为高密度、中等到良好热稳定性和优异爆轰性能的能量材料的潜力。由于其优异的品质,包括较高的计算晶体密度和爆轰性能,这些材料有望用于需要高性能炸药的应用 (Zhang & Shreeve, 2014)。

用于化妆品和治疗用途的酪氨酸酶抑制剂

Dige 等人(2019 年)合成了新的 4-氧代喹唑啉-3(4H)-基)呋喃-2-甲酰胺衍生物作为有效的酪氨酸酶抑制剂,它们在化妆品和治疗领域中具有应用,特别是对于诸如色素沉着和黑色素瘤之类的病症。发现这些化合物比标准抑制剂曲酸更有效地抑制酪氨酸酶,表明它们作为皮肤美白和治疗黑色素生成相关疾病的更有效替代品的潜力 (Dige et al., 2019)。

抗菌活性

与 N-(氧杂-3-基)呋喃-2-甲酰胺相关的化合物在抗菌应用中也显示出前景。Zanatta 等人(2007 年)报道了一系列呋喃-3-甲酰胺的合成和表征,它们对各种微生物(包括酵母菌、细菌和真菌)具有显着的体外抗菌活性。这项研究开辟了开发新的抗菌剂以对抗传染病的潜在用途 (Zanatta et al., 2007)。

分子对接和计算机模拟研究

此外,Siddiqa 等人(2022 年)探索了 N-(4-溴苯基)呋喃-2-甲酰胺及其类似物对耐药菌的抗菌活性。该研究不仅显示出对鲍曼不动杆菌和肺炎克雷伯菌等细菌的显着活性,而且还通过对接研究和分子动力学模拟验证了分子相互作用,表明了开发新型抗菌剂的潜力 (Siddiqa et al., 2022)。

甲型流感病毒抑制剂

Yongshi 等人(2017 年)将呋喃-甲酰胺衍生物确定为致死性 H5N1 甲型流感病毒的新型抑制剂。构效关系 (SAR) 研究强调了二甲基取代的杂环部分对抗流感活性的显着影响,为开发抗病毒药物提供了新的支架 (Yongshi et al., 2017)。

未来方向

The future directions for “N-(oxan-3-yl)furan-2-carboxamide” and similar compounds could involve further investigation of their potential pharmacological and medical applications. For instance, a compound with a similar scaffold showed potent anticancer activity, suggesting that it merits further study .

作用机制

Target of Action

N-(oxan-3-yl)furan-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Specifically, N-(oxan-3-yl)furan-2-carboxamide derivatives have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

The mode of action of N-(oxan-3-yl)furan-2-carboxamide involves its interaction with its primary target, the EGFR . The compound’s interaction with EGFR leads to changes in the receptor’s activity, which can result in the inhibition of cancer cell proliferation .

Biochemical Pathways

The biochemical pathways affected by N-(oxan-3-yl)furan-2-carboxamide are primarily those related to EGFR signaling . EGFR is a key player in many cellular processes, including cell proliferation and survival . By inhibiting EGFR, N-(oxan-3-yl)furan-2-carboxamide can disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of N-(oxan-3-yl)furan-2-carboxamide’s action primarily involve the inhibition of EGFR signaling . This can lead to a decrease in cancer cell proliferation and survival .

Action Environment

The action, efficacy, and stability of N-(oxan-3-yl)furan-2-carboxamide can be influenced by various environmental factors. For example, the compound’s photodegradation in sunlit surface waters can be influenced by the presence of singlet oxygen and triplet chromophoric dissolved organic matter

属性

IUPAC Name |

N-(oxan-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWPHHIEUTQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)

![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)

![N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2584183.png)